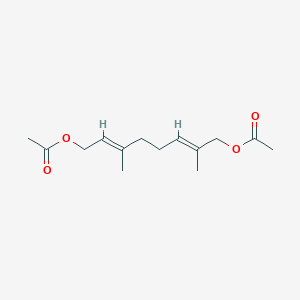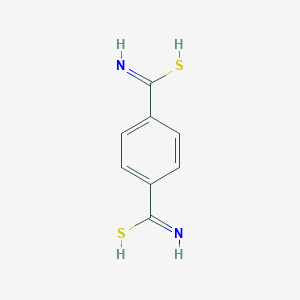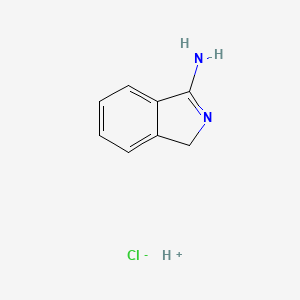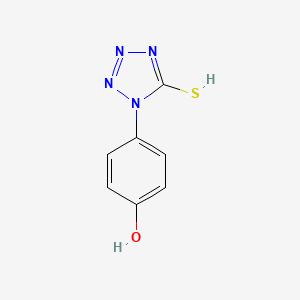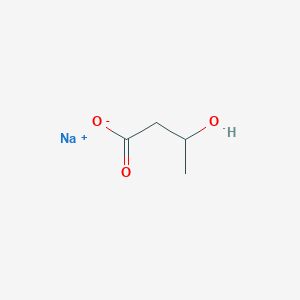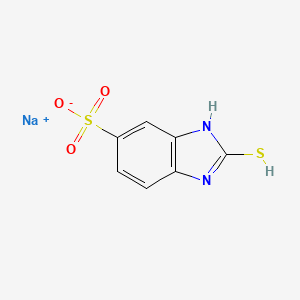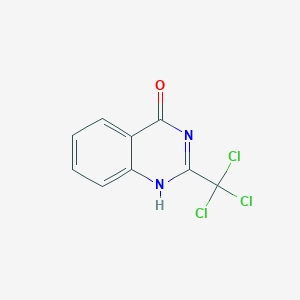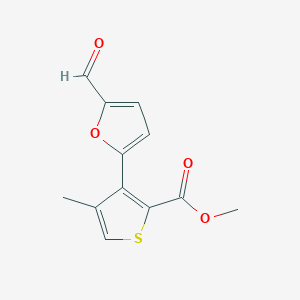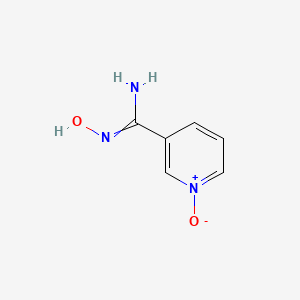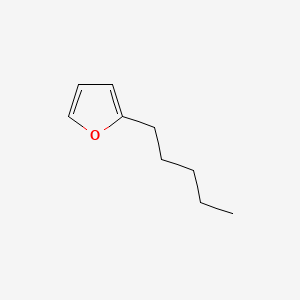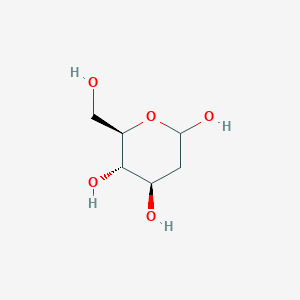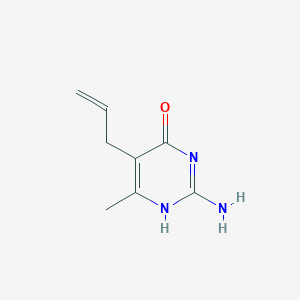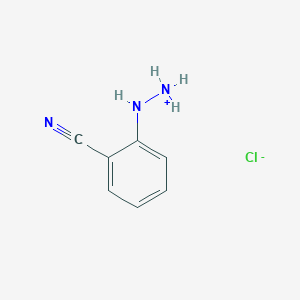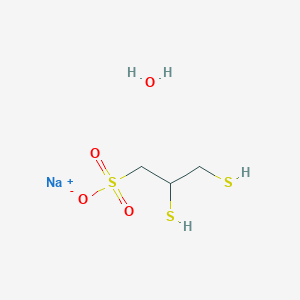
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” is a chemical entity with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of “this compound” involves scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Chemical Reactions Analysis
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from the compound, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: In biological research, “this compound” is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets and pathways.
Industry: Industrial applications of “this compound” include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures and properties include those listed in the PubChem database.
Uniqueness: “this compound” is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHNMQFDVIWGU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
